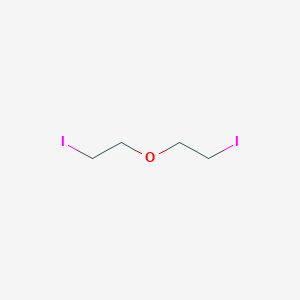

2-Iodoethyl ether

Overview

Description

Synthesis Analysis

The synthesis of 2-Iodoethyl ether and related compounds involves multiple methods:

Polymer-Supported Oxidizing Reagents

A method for preparing polymer-supported oxidizing reagents based on 2-iodylphenol ethers has been developed. This approach uses aminomethylated polystyrene or Merrifield resin, resulting in polymer-supported 2-iodylphenol ethers. These reagents are effective in converting a range of alcohols to carbonyl compounds (Karimov et al., 2007).

Reaction with I2-H2O2 System

Enol ethers react with the I2-H2O2 system in diethyl ether to form 2-iodo ketones and 2-iodo-1-methoxy hydroperoxides. This method achieves synthesis of 2-iodo ketones from enol ethers in significant yields (Terent’ev et al., 2009).

Molecular Structure Analysis

- X-ray Crystal Structure: The molecular structure of 2-iodylphenol ethers, a related compound, has been analyzed using single-crystal X-ray diffraction. This analysis revealed pseudopolymeric arrangements in the solid state formed by intermolecular interactions (Koposov et al., 2006).

Chemical Reactions and Properties

Reactivity with Organosilanes

A method based on trialkylsilane/trialkylsilyl iodide or triflate reagent system has been extended for the synthesis of alkoxysilanes, cyclic ethers, and thioethers from carbonyl compounds (Sassaman et al., 1988).

Regioselective Transformation

A regioselective synthesis method for β-iodo ethers and iodohydrines from styrene, indene, and dihydronaphthalene has been presented, demonstrating a significant atom economy (Mahajan et al., 2002).

Physical Properties Analysis

Currently, specific research focusing exclusively on the physical properties of this compound is not available in the provided papers.

Chemical Properties Analysis

Selective Oxidation

2-Iodylphenol ethers can selectively oxidize sulfides to sulfoxides and alcohols to their respective aldehydes or ketones, demonstrating their chemical versatility (Koposov et al., 2006).

Copper-Catalyzed Reactions

Copper-catalyzed reactions have been employed for the cleavage of cyclic ethers, facilitating the synthesis of iodoalkyl esters (Lu et al., 2022).

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Research has explored the vibrational spectra and rotational isomerism of molecules like 2-iodoethyl ether. For instance, Matsuura et al. (1977) studied the Raman and infrared spectra of 2-iodoethyl methyl ether in various states, providing insights into the molecular structure and behavior of such compounds (Matsuura et al., 1977).

Synthetic Chemistry and Molecular Transformation

In synthetic chemistry, this compound derivatives have been used for various transformations. For example, Koposov et al. (2006) prepared 2-iodylphenol ethers, showcasing their reactivity and stability, useful for oxidizing reactions in organic synthesis (Koposov et al., 2006).

Pharmaceutical Chemistry

In the pharmaceutical domain, Pearson et al. (1996) utilized arene-ruthenium chemistry in synthesizing OF 4949 III, employing 2-iodoethyl ester protecting groups. This highlights the role of such ethers in complex molecule synthesis (Pearson et al., 1996).

Radical Cyclization and Chemical Synthesis

This compound derivatives are also significant in radical cyclization reactions. Yorimitsu et al. (2000) described using allylic ether of 2-iodophenol in a radical cyclization process, illustrating the utility of these compounds in organic synthesis (Yorimitsu et al., 2000).

Polymer Science

In polymer science, Mikami et al. (2010) synthesized poly(arylene ether)s containing iodo groups for fuel cell applications. The properties of these materials, such as ion exchange capacity, were explored, demonstrating the versatility of this compound derivatives in advanced material science (Mikami et al., 2010).

Ullmann Diaryl Ether Synthesis

The Ullmann diaryl ether synthesis, a crucial reaction in organic chemistry, has been improved using compounds like this compound. Buck et al. (2002) found that certain conditions greatly accelerate this reaction, underlining the importance of such ethers in facilitating complex chemical syntheses (Buck et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

2-Iodoethyl ether, also known as 1-iodo-2-(2-iodoethoxy)ethane, is primarily used as a laboratory chemical and in the synthesis of substances . .

Biochemical Pathways

Its role in synthesis suggests it may be involved in various chemical reactions, but these would be dependent on the specific substances being synthesized .

Result of Action

As a synthetic chemical, its effects would likely be dependent on the specific substances it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is combustible and forms explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-iodoethyl ether in chemical synthesis?

A: this compound is commonly employed as an alkylating agent in organic synthesis. Its primary function is to introduce the ethoxyethyl group (-CH2CH2OCH2CH2-) into target molecules. This reagent has been particularly useful in constructing macrocyclic compounds, as seen in its application for synthesizing crown ether derivatives [], chiral cryptands from sugar derivatives [], and triazolophanes containing oxygen and sulfur heteroatoms [].

Q2: How does the structure of this compound contribute to its reactivity in macrocycle formation?

A: The two iodoethyl groups present in this compound allow for a two-step alkylation process, crucial for closing macrocyclic rings. This reagent can react with two nucleophilic centers in a molecule, effectively linking them together through an ethylene bridge. For instance, it reacts with diaza crown ethers, forming quaternary salts that can be further demethylated to yield chiral cryptands [].

Q3: Can you explain the role of this compound in the synthesis of 1,3-dithiole-2-thione tetramers?

A: this compound serves as a linker in the multi-step synthesis of crown ether derivative-annulated 1,3-dithiole-2-thione tetramers []. It reacts with 1,3-dithiole-2-thione-4,5-biscyanoethyl, ultimately contributing to the cyclic structure of the target tetramer.

Q4: Are there any studies investigating the potential of this compound derivatives in medicinal chemistry?

A: Yes, researchers have explored the use of this compound derivatives in synthesizing potential anticancer agents. One study involved using bis(2-iodoethyl) ether to prepare 3'-morpholino-pirarubicin derivatives []. These derivatives exhibited improved antitumor effects in murine tumor models, highlighting the potential of this compound-derived compounds in medicinal chemistry.

Q5: Has this compound been utilized in coordination chemistry?

A: Research demonstrates the use of this compound in synthesizing nickel(II) complexes containing macrocyclic ligands []. In this context, the reaction of a nickel(II) complex with this compound led to the formation of a six-coordinate complex. This complex incorporated a pentadentate macrocyclic ligand with N2S2O donor atoms, demonstrating the utility of this compound in constructing metal complexes with specific coordination environments.

Q6: What are the analytical techniques used to characterize compounds synthesized using this compound?

A6: Various analytical techniques are employed to characterize the compounds synthesized using this compound. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei, as demonstrated in studies investigating glycosylation reactions [] and characterizing synthesized 1,3-dithiole-2-thione tetramers [].

- Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the synthesized compounds [].

- Elemental Analysis (EA): This technique determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].

- X-ray crystallography: This method is used to determine the three-dimensional structure of crystalline compounds, offering insights into the spatial arrangement of atoms within the molecule, as seen in the analysis of nickel(II) complexes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)